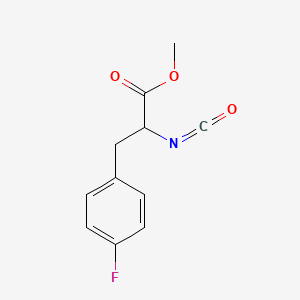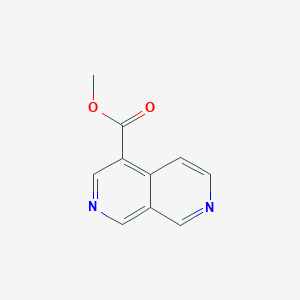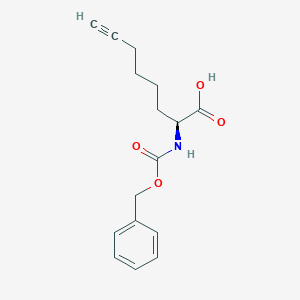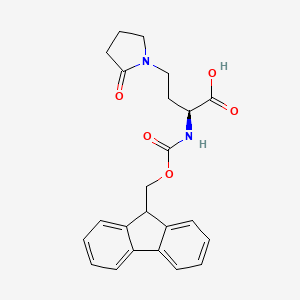
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate: is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a fluorophenyl group attached to a propionate backbone, with an isocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate typically involves the reaction of 4-fluoroaniline with methyl acrylate under controlled conditions to form the corresponding intermediate. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and catalysts like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed:
Ureas and Carbamates: From nucleophilic substitution reactions.
Amines: From reduction or hydrolysis reactions.
Oxides: From oxidation reactions.
科学的研究の応用
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Materials Science: Utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: Explored for its potential as a building block in the design of new therapeutic agents.
作用機序
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- Methyl 3-(4-chlorophenyl)-2-isocyanatopropionate
- Methyl 3-(4-bromophenyl)-2-isocyanatopropionate
- Methyl 3-(4-methylphenyl)-2-isocyanatopropionate
Comparison: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, or methyl analogs. The electronic effects of the fluorine atom can also impact the compound’s reactivity in chemical reactions, making it a valuable compound for various applications.
特性
分子式 |
C11H10FNO3 |
|---|---|
分子量 |
223.20 g/mol |
IUPAC名 |
methyl 3-(4-fluorophenyl)-2-isocyanatopropanoate |
InChI |
InChI=1S/C11H10FNO3/c1-16-11(15)10(13-7-14)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 |
InChIキー |
LGHLKJBYUBBGNR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)

![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)
![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)


![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)


![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)



